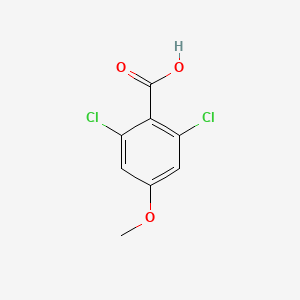

2,6-Dichloro-4-methoxybenzoic acid

Descripción general

Descripción

2,6-Dichloro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6Cl2O3 and a molecular weight of 221.03744 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

The synthesis of 2,6-Dichloro-4-methoxybenzoic acid typically involves the chlorination of 4-methoxybenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Chlorination: 4-methoxybenzoic acid is treated with thionyl chloride to introduce chlorine atoms at the 2 and 6 positions of the benzene ring.

Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

2,6-Dichloro-4-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace chlorine atoms with hydroxyl or amino groups.

Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the compound into its corresponding alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticide Development

DCMBA is primarily recognized for its role as an intermediate in the synthesis of insecticides. It is a precursor for compounds like hexaflumuron, which is a benzoylurea insecticide known for its effectiveness against pests such as bollworms. Hexaflumuron acts as a chitin synthesis inhibitor, disrupting the growth and development of insects .

Case Study: Efficacy Against Bollworm

- Objective : To evaluate the insecticidal activity of hexaflumuron derived from DCMBA against cotton bollworm.

- Method : Field trials were conducted where hexaflumuron was applied at varying concentrations.

- Results : The compound demonstrated high efficacy with significant reductions in pest populations, showcasing DCMBA's potential in sustainable agriculture practices.

Pharmaceutical Applications

Antimicrobial Properties

Research has indicated that DCMBA exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents. Its structure allows it to interact with bacterial cell membranes, leading to potential therapeutic applications .

Case Study: Antibacterial Activity

- Objective : To assess the antibacterial properties of DCMBA against common pathogens.

- Method : In vitro assays were performed using various bacterial strains.

- Results : DCMBA showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential use in pharmaceuticals.

Chemical Synthesis

Intermediate in Organic Synthesis

DCMBA serves as an important intermediate in organic synthesis, particularly in the production of other chlorinated benzoic acids and derivatives. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions .

| Application Area | Compound Derived | Use Case |

|---|---|---|

| Agriculture | Hexaflumuron | Insecticide for bollworm control |

| Pharmaceuticals | Antibacterial agents | Treatment of bacterial infections |

| Organic Chemistry | Various chlorinated acids | Intermediate for synthetic routes |

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, as a herbicide, it disrupts plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventually plant death . The compound is absorbed by plant roots and leaves, translocated to other parts of the plant, and interferes with nucleic acid metabolism .

Comparación Con Compuestos Similares

2,6-Dichloro-4-methoxybenzoic acid can be compared with other similar compounds, such as:

3,6-Dichloro-2-methoxybenzoic acid (Dicamba): Both compounds are chlorinated derivatives of methoxybenzoic acid and have herbicidal properties.

2,4-Dichloro-5-methoxybenzoic acid: This compound has a similar structure but differs in the position of chlorine and methoxy groups, leading to different chemical and biological properties.

Actividad Biológica

2,6-Dichloro-4-methoxybenzoic acid (DCMBA) is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agriculture. This article reviews the biological activities associated with DCMBA, focusing on its mechanisms of action, potential therapeutic applications, and toxicity profiles.

- Molecular Formula : CHClO

- Molecular Weight : 232.06 g/mol

- CAS Number : 1194-65-6

Biological Activity Overview

DCMBA exhibits a range of biological activities that can be categorized into several key areas:

- Antimicrobial Activity

- Herbicidal Properties

-

Enzyme Inhibition

- DCMBA has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported to interact with cathepsins B and L, which play crucial roles in protein degradation and cellular homeostasis . This suggests potential applications in modulating proteostasis in aging or disease contexts.

The biological activity of DCMBA can be attributed to its structural features, particularly the presence of chlorine and methoxy groups that enhance its reactivity and binding affinity to biological targets.

- Protein Degradation Pathways : DCMBA derivatives have been shown to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are essential for maintaining cellular protein homeostasis . This activation is particularly relevant in contexts such as cancer therapy and age-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of DCMBA:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of DCMBA against various pathogens, reporting a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains. This suggests its potential utility as a broad-spectrum antimicrobial agent .

- Herbicidal Activity Assessment : In agricultural applications, DCMBA was tested for its herbicidal effects on common weed species. The results indicated a significant reduction in biomass at concentrations ranging from 50 to 200 mg/L, showcasing its effectiveness as a herbicide .

Toxicity Profile

While DCMBA exhibits promising biological activities, it is essential to consider its toxicity:

- Health Hazards : Exposure to DCMBA may lead to irritation of skin and eyes. Long-term exposure studies are necessary to evaluate chronic toxicity and potential carcinogenic effects .

- Environmental Impact : The environmental persistence of DCMBA raises concerns regarding its ecological impact, particularly in agricultural settings where runoff could affect non-target species .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 232.06 g/mol |

| Antimicrobial Activity | MIC = 32 µg/mL |

| Herbicidal Activity | Effective at 50-200 mg/L |

| Health Hazards | Skin/Eye Irritation |

Propiedades

IUPAC Name |

2,6-dichloro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMXOVAJNLGZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298307 | |

| Record name | 2,6-Dichloro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94278-69-0 | |

| Record name | 2,6-Dichloro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94278-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.